molecular formula C21H14N2O5 B2697883 (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 622801-64-3

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2697883
CAS No.: 622801-64-3
M. Wt: 374.352
InChI Key: YKDHRSVYCDXJIT-JMIUGGIZSA-N
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Description

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran core, a pyridine ring, and a nitrobenzyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the benzofuran core.

    Attachment of the Nitrobenzyl Group: This can be done through nucleophilic substitution reactions where the nitrobenzyl group is introduced to the benzofuran structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For instance, modifications to its structure might enhance its efficacy or reduce toxicity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one: Similar structure but with a different position of the pyridine ring.

    (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: Another isomer with the pyridine ring in a different position.

    (Z)-6-((4-nitrobenzyl)oxy)-2-(quinolin-3-ylmethylene)benzofuran-3(2H)-one: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-6-[(4-nitrophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c24-21-18-8-7-17(27-13-14-3-5-16(6-4-14)23(25)26)11-19(18)28-20(21)10-15-2-1-9-22-12-15/h1-12H,13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDHRSVYCDXJIT-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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